7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable pyrimidine precursor. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. For example, the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method offers the advantage of shorter reaction times and higher yields compared to traditional methods . The process typically involves the use of specialized equipment to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve the use of amines or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .
Scientific Research Applications
7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly in cancer therapy.
Biology: It is used in studies related to cell signaling pathways and molecular interactions.
Industry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyrimidine family with similar structural features.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with applications in kinase inhibition.
Uniqueness
7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and the fused ring system contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H7N3O2 |
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Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-8-5-4(3)9-7(12)10-6(5)11/h2,8H,1H3,(H2,9,10,11,12) |
InChI Key |
NOVWLZKMSUVARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1NC(=O)NC2=O |
Origin of Product |
United States |
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